Enantiomeric Excess Advantage: (1R,2R,4R)-Enantiomer Achieves >96% e.e. via Enzymatic Resolution vs. 90% e.e. for the (1S,2S,4S)-Enantiomer
In the landmark multigram preparation reported by Eichberger et al., lipase from Candida cylindracea catalyzed the enantioselective hydrolysis of (±)-endo-5-norbornen-2-yl acetate. The (1R,2R,4R)-enantiomer ((+)-2) was obtained with an optical purity of >96%, while the antipodal (1S,2S,4S)-enantiomer ((−)-2) was recovered at only 90% optical purity [1]. This 6-percentage-point differential in enantiomeric excess is not trivial: at the 96% e.e. level, the enantiomeric ratio (e.r.) is 98:2, whereas at 90% e.e. the e.r. drops to 95:5, representing a 2.5-fold higher contamination by the undesired enantiomer in the latter case.
| Evidence Dimension | Enantiomeric purity (optical purity / e.e.) after enzymatic kinetic resolution |
|---|---|
| Target Compound Data | Optical purity > 96% for (+)-(1R,2R,4R)-endo-bicyclo[2.2.1]hept-5-en-2-ol |
| Comparator Or Baseline | Optical purity 90% for (−)-(1S,2S,4S)-endo-bicyclo[2.2.1]hept-5-en-2-ol |
| Quantified Difference | ≥ 6 percentage points higher e.e.; 2.5-fold lower enantiomeric impurity (2% vs. 5%) |
| Conditions | Enzymatic hydrolysis of (±)-5-endo-norbornen-2-yl acetate using Candida cylindracea lipase; multigram scale |
Why This Matters
For procurement supporting asymmetric synthesis or chiral building block derivation, the (1R,2R,4R)-enantiomer provides the higher guaranteed stereochemical fidelity, reducing the downstream burden of diastereomeric separation and improving atom economy in chirality-transfer steps.
- [1] Eichberger G, Penn G, Faber K, Griengl H. Large scale preparation of (+)- and (−)-endo-norbornenol by enzymatic hydrolysis. Tetrahedron Letters, 1986, 27(25): 2843–2844. View Source
